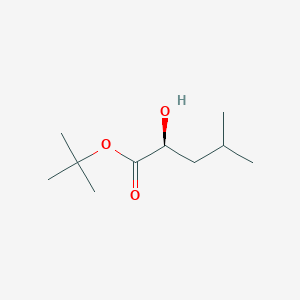

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate

説明

特性

IUPAC Name |

tert-butyl (2S)-2-hydroxy-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8,11H,6H2,1-5H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHBSPWXNWZNDR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate, a chiral compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 198.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a tert-butyl group and a hydroxyl group, which contribute to its solubility and reactivity. The stereochemistry at the second carbon is crucial for its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against several bacterial strains. Its efficacy is comparable to known antibiotics, suggesting potential applications in treating infections .

- Neuroprotective Effects : Research has shown that this compound can protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases. In vitro studies demonstrated increased cell viability in the presence of amyloid-beta (Aβ) aggregates, indicating a protective mechanism against Alzheimer's disease .

The biological mechanisms underlying the activity of this compound include:

- Inhibition of Enzymatic Activity :

- Reduction of Oxidative Stress :

- Cytokine Modulation :

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, neuronal cells treated with Aβ aggregates showed improved viability when co-treated with this compound.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Aβ Only | 43.78 |

| Aβ + Compound | 62.98 |

科学的研究の応用

Organic Synthesis

(S)-tert-Butyl 2-hydroxy-4-methylpentanoate serves as an important building block in organic synthesis. Its applications include:

- Synthesis of Natural Products : The compound is utilized in the synthesis of complex natural products such as epothilones, which are significant in pharmaceutical research for their anticancer properties.

- Chemoselective Deprotection : It plays a role in the chemoselective deprotection of amino esters, which is crucial for the synthesis of various organic compounds.

- Asymmetric Synthesis : The compound is involved in asymmetric synthesis processes, particularly in the creation of novel amino acid derivatives and sugars, which are vital for developing new therapeutic agents .

Materials Science

In materials science, this compound contributes to the development of advanced materials:

- Biocompatible Polymers : The compound is used in copolymerization with carbon dioxide to produce biocompatible polymers, highlighting its potential for biomedical applications.

- Multifunctional Dendrimers : It is also applied in constructing multifunctional dendrimers, which are important in nanotechnology and materials engineering.

Pharmaceutical Applications

The pharmaceutical industry benefits from this compound through:

- Synthesis of Amino Acids : It is employed in the stereoselective synthesis of γ-fluorinated α-amino acids, which are significant for drug development due to their unique biological activities.

- Therapeutic Agents : The compound's role in synthesizing various chiral intermediates makes it essential for producing new therapeutic agents with improved efficacy and reduced side effects .

Case Studies and Research Findings

Several studies have demonstrated the utility of this compound in practical applications:

- Epothilone Synthesis : A study highlighted its use as an intermediate for synthesizing epothilones, indicating its relevance in cancer treatment research.

- Asymmetric Aldol Reactions : Research has shown that this compound can facilitate asymmetric aldol reactions, leading to high enantiomeric excesses necessary for drug formulation .

- Polymer Development : In another case, it was utilized to create biodegradable polymers that could be used in medical devices, showcasing its environmental and health benefits.

類似化合物との比較

Structural and Functional Group Comparisons

The compound’s key structural features include a tert-butyl ester group , a hydroxyl group , and a branched alkyl chain . These features are compared below with analogous compounds:

Stability and Reactivity

- Bond Dissociation Energies: The tert-butyl group in this compound exhibits stability consistent with other oxygen-linked tert-butyl compounds. Evidence indicates that tert-butyl radical loss occurs at ~5.7 eV, independent of the heteroatom (e.g., oxygen or nitrogen) . This contrasts with linear alkyl chains (e.g., ethyl or butyl), where bond dissociation energies vary significantly with heteroatom identity (e.g., 9.0 eV for ethyl-O vs. 8.3 eV for ethyl-N) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。